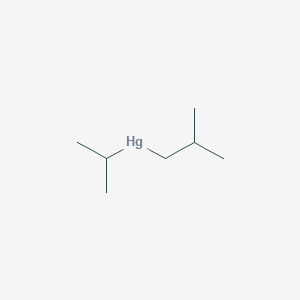
(2-Methylpropyl)(propan-2-yl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylpropyl)(propan-2-yl)mercury is an organomercury compound characterized by the presence of two alkyl groups attached to a mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpropyl)(propan-2-yl)mercury typically involves the reaction of mercury salts with organometallic reagents. One common method is the reaction of mercury(II) chloride with isobutylmagnesium bromide and isopropylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Methylpropyl)(propan-2-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides and corresponding alkyl derivatives.
Reduction: Reduction reactions can convert the compound back to elemental mercury and alkyl groups.
Substitution: The mercury atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Mercury oxides and alkyl derivatives.
Reduction: Elemental mercury and alkyl groups.
Substitution: Various organomercury compounds with different functional groups.
Scientific Research Applications
(2-Methylpropyl)(propan-2-yl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylpropyl)(propan-2-yl)mercury involves its interaction with cellular components. The mercury atom can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymatic activity and cellular processes. The compound may also generate reactive oxygen species, contributing to oxidative stress and cellular damage.
Comparison with Similar Compounds
Methylmercury: Known for its neurotoxic effects and environmental impact.
Ethylmercury: Used in vaccines as a preservative (thimerosal).
Phenylmercury: Employed as a fungicide and antiseptic.
Uniqueness: (2-Methylpropyl)(propan-2-yl)mercury is unique due to its specific alkyl groups, which influence its chemical reactivity and biological interactions. Compared to other organomercury compounds, it may exhibit distinct toxicological profiles and applications.
Properties
CAS No. |
78226-14-9 |
|---|---|
Molecular Formula |
C7H16Hg |
Molecular Weight |
300.79 g/mol |
IUPAC Name |
2-methylpropyl(propan-2-yl)mercury |
InChI |
InChI=1S/C4H9.C3H7.Hg/c1-4(2)3;1-3-2;/h4H,1H2,2-3H3;3H,1-2H3; |
InChI Key |
BUMNHEGYFAVCIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Hg]C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


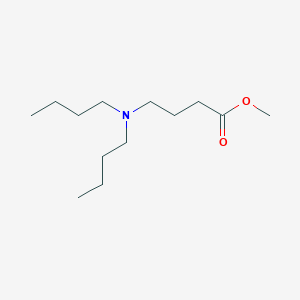

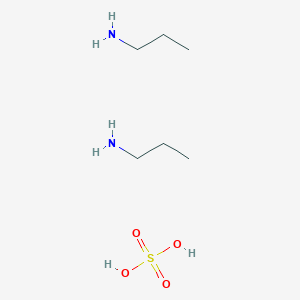
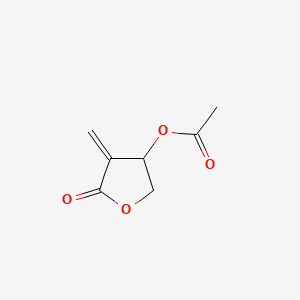
![[4-[cyano-(4-methylphenyl)methyl]phenyl]azanium;chloride](/img/structure/B14452226.png)

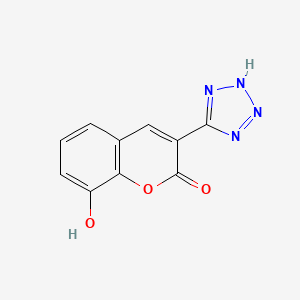
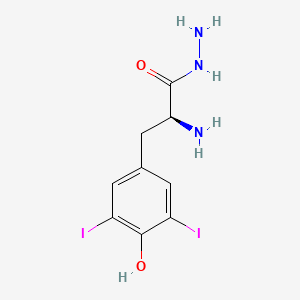

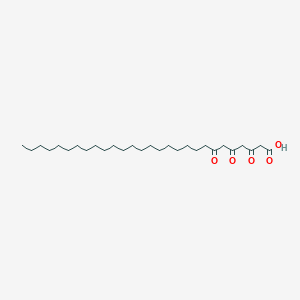
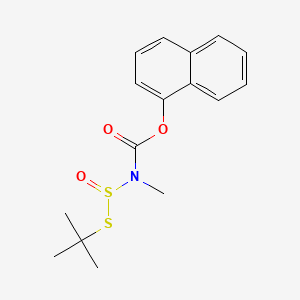
![8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14452256.png)

![1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one](/img/structure/B14452271.png)
